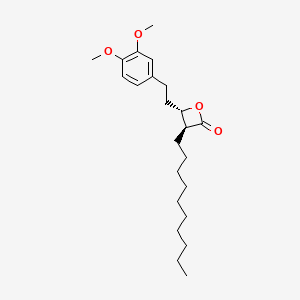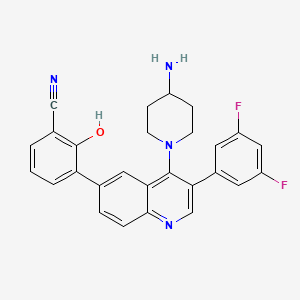
PEG13-Tos
Overview
Description
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .
Molecular Structure Analysis
PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It contains a hydroxyl group and a tosyl group . The PEG spacer in the structure increases the aqueous solubility of the resulting compound .Chemical Reactions Analysis
The hydroxyl group in PEG13-Tos enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .Physical And Chemical Properties Analysis
PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
- Scientific Field: Thermoelectric Materials
- Application: Thermoelectric Devices
- Methods of Application
- Results or Outcomes
-
Scientific Field: Organic Bioelectronics
- Application : PEDOT:Tos has been used in the fabrication of bioelectronics platforms .
- Methods of Application : Functionalization approaches for PEDOT and PEDOT:PSS films have been developed with the aim of integrating biomolecules for the fabrication of bioelectronics platforms .
- Results or Outcomes : The development of these platforms has enabled the detection of several relevant biomarkers, the stimulation and sensing of cells and tissues, and the recording of electrophysiological signals .
-
Scientific Field: Energy Storage
- Application : PEDOT:Tos has been used as an electrode material in capacitors, batteries, and transparent conductive films .
- Methods of Application : PEDOT:Tos is used in combination with conventional inorganic cathode materials .
- Results or Outcomes : PEDOT:Tos has shown great commercial potential due to its facile synthesis, high conductivity, excellent stability, and relatively higher theoretical capacity .
-
Scientific Field: Energy Conversion
- Application : PEDOT:PSS has wide applications in energy conversion devices such as organic solar cells, dye-sensitized solar cells, and thermoelectric devices .
- Methods of Application : Various approaches have been developed to enhance the material/device performances .
- Results or Outcomes : The use of PEDOT:PSS in these devices has led to improved energy conversion efficiency .
-
Scientific Field: Organic Thin-Film Transistor
- Application : PEDOT:Tos has been used in the fabrication of organic thin-film transistors .
- Methods of Application : Functionalization approaches for PEDOT and PEDOT:PSS films have been developed with the aim of integrating biomolecules for the fabrication of organic thin-film transistors .
- Results or Outcomes : The development of these platforms has enabled the detection of several relevant biomarkers, the stimulation and sensing of cells and tissues, and the recording of electrophysiological signals .
-
Scientific Field: Chemosensors
- Application : PEDOT:Tos and its hybrid composites with metal/metal oxide nanoparticles, insulating polymers, carbon materials and others have been extensively studied and applied widely in organic electronics including electrochemical and/or electronic chemosensors .
- Methods of Application : Various functionalization approaches have been developed for PEDOT and PEDOT:PSS films with the aim of integrating biomolecules for the fabrication of chemosensors .
- Results or Outcomes : The development of these platforms has enabled the detection of several relevant biomarkers, the stimulation and sensing of cells and tissues, and the recording of electrophysiological signals .
Safety And Hazards
Future Directions
Research suggests that lncRNA PEG13 may play a role in neurological diseases . For instance, one study showed that lncRNA PEG13 attenuates the sevoflurane toxicity against neural stem cells . Another study suggested that lncRNA PEG13 may alleviate hypoxic-ischemic brain damage in neonatal mice . These findings suggest that PEG13-Tos could potentially be used in future research related to these areas.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHSAUILDFVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG13-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



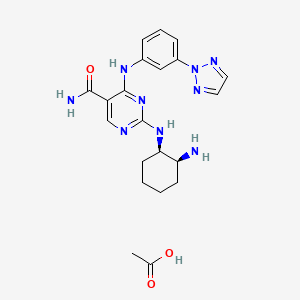

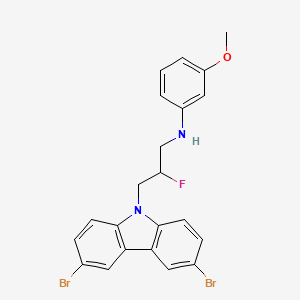
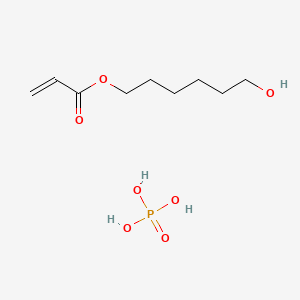
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
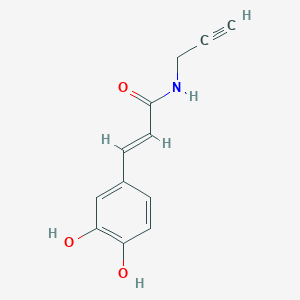
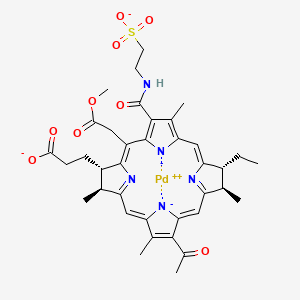
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
